2-amino-4-chloro-5-methoxyPhenol

Description

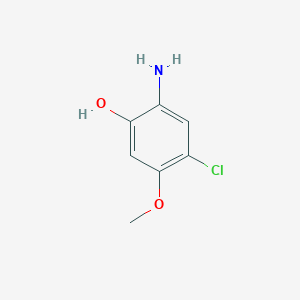

2-Amino-4-chloro-5-methoxyPhenol (C₇H₇ClNO₂; molecular weight: 187.59 g/mol) is a substituted phenol derivative featuring an amino (-NH₂) group at position 2, a chloro (-Cl) group at position 4, and a methoxy (-OCH₃) group at position 5 on the aromatic ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and organic synthesis contexts. The amino group enhances basicity and hydrogen-bonding capacity, while the chloro and methoxy groups influence lipophilicity and stability .

Properties

IUPAC Name |

2-amino-4-chloro-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZFSGHTVJNLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-5-methoxyPhenol can be achieved through several methods. One common approach involves the nitration of 2-chloro-5-methoxyphenol followed by reduction to introduce the amino group. The nitration is typically carried out using nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-methoxyPhenol undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst

Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Amino derivatives

Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-Amino-4-chloro-5-methoxyPhenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-5-methoxyPhenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

2-Chloro-5-MethoxyPhenol (C₇H₇ClO₂)

- Molecular Weight : 158.58 g/mol.

- Substituents : Chloro (position 2), methoxy (position 5).

- Key Differences: Lacks the amino group at position 2.

- Primarily used as an intermediate in organic synthesis. Its lower molecular weight and simpler structure make it less versatile in drug design compared to the target compound .

2-Amino-5-Methylphenol (C₇H₉NO)

- Molecular Weight : 123.15 g/mol.

- Substituents: Amino (position 2), methyl (position 5).

- Key Differences : Replaces chloro and methoxy groups with methyl.

- Properties : The methyl group is electron-donating, increasing ring electron density but reducing polarity. Used commercially as a hair dye (Oxygelb) due to its oxidative stability. The target compound’s methoxy and chloro groups likely enhance metabolic resistance and bioactivity .

5-Amino-4-Chloro-2-Methylphenol (C₇H₈ClNO)

- Molecular Weight : 157.60 g/mol.

- Substituents: Amino (position 5), chloro (position 4), methyl (position 2).

- Key Differences : Positional isomerism alters electronic effects.

- The methyl group at position 2 may sterically hinder interactions in biological systems compared to the methoxy group in the target compound .

2-Amino-4-Chloro-5-MethoxyBenzonitrile (C₈H₇ClN₂O)

- Molecular Weight : 182.61 g/mol.

- Substituents: Amino (position 2), chloro (position 4), methoxy (position 5), nitrile (position 1).

- Key Differences : Additional nitrile group at position 1.

- Properties: The nitrile group is strongly electron-withdrawing, reducing ring electron density and increasing acidity. This contrasts with the target compound’s phenol group, which is more reactive in hydrogen-bonding interactions .

Data Table: Comparative Analysis

Research Findings and Functional Implications

Electronic Effects

- The methoxy group in this compound donates electrons via resonance, increasing aromatic ring electron density. This contrasts with chloro’s electron-withdrawing effect, creating a polarized electronic environment that may enhance electrophilic substitution at specific positions .

Biological Activity

2-Amino-4-chloro-5-methoxyPhenol is an organic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies, supported by empirical data.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C7H8ClNO2

The compound features an amino group (-NH2), a chloro group (-Cl), and a methoxy group (-OCH3) attached to a benzene ring, which contributes to its unique chemical properties.

Synthesis Methods:

The synthesis of this compound can be accomplished through various methods:

- Nitration of 2-chloro-5-methoxyphenol followed by reduction to introduce the amino group.

- Reagents: Nitric acid, sulfuric acid for nitration; hydrogen gas with a palladium catalyst for reduction.

- Industrial Production: Continuous flow reactors optimize yields while minimizing by-products, followed by purification techniques like recrystallization and chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It disrupts bacterial cell membranes and inhibits essential enzymes, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have shown that this compound has potential anticancer effects. In vitro assays indicate that it can inhibit the proliferation of cancer cell lines, including those from leukemia and solid tumors. The mechanism of action may involve the induction of apoptosis in cancer cells, disrupting their growth signaling pathways.

Case Study:

A chronic bioassay in Fischer 344 rats revealed that exposure to this compound resulted in an increased incidence of squamous cell carcinoma in the forestomach at higher doses (3200 ppm and above). Significant adverse effects on body weight and erythrocyte counts were also noted, indicating potential toxicity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity: Disruption of bacterial cell membranes.

- Anticancer Activity: Induction of apoptotic pathways and inhibition of kinase activity associated with cancer cell proliferation.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Toxicity | Increased incidence of tumors in animal studies |

Case Study Data

Chronic Bioassay Results:

| Dose (ppm) | Male Rats (Tumor Incidence) | Female Rats (Tumor Incidence) | Body Weight Change (%) |

|---|---|---|---|

| 0 | 0/50 | 0/50 | - |

| 1280 | 0/50 | 0/50 | - |

| 3200 | 11/50 (P = 0.0003) | Significant trend observed | -7% |

| 8000 | 39/50 (P < 0.0001) | Significant trend observed | -13% |

This table summarizes the findings from a study assessing the carcinogenic potential of the compound, highlighting significant trends in tumor incidence related to dosage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.